molecular formula C15H13NO3 B14344850 Benzo(f)quinoline-9,10-diol, 9,10-dihydro-, 9-acetate, trans- CAS No. 103620-35-5

Benzo(f)quinoline-9,10-diol, 9,10-dihydro-, 9-acetate, trans-

Cat. No.: B14344850
CAS No.: 103620-35-5
M. Wt: 255.27 g/mol
InChI Key: YBCWJSFBDWBPGT-DZGCQCFKSA-N
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Description

Benzo(f)quinoline-9,10-diol, 9,10-dihydro-, 9-acetate, trans-: is a chemical compound with the molecular formula C13H11NO2 It is a derivative of benzoquinoline, featuring a dihydrodiol group and an acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzo(f)quinoline-9,10-diol, 9,10-dihydro-, 9-acetate, trans- typically involves the reduction of benzoquinoline derivatives followed by acetylation. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and acetylation is achieved using acetic anhydride in the presence of a base like pyridine .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency. This may involve continuous flow reactors and automated synthesis processes to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: Benzo(f)quinoline-9,10-diol, 9,10-dihydro-, 9-acetate, trans- undergoes various chemical reactions, including:

    Oxidation: The dihydrodiol group can be oxidized to form quinone derivatives.

    Reduction: The compound can be further reduced to form fully saturated derivatives.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Fully saturated benzoquinoline derivatives.

    Substitution: Various substituted benzoquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, Benzo(f)quinoline-9,10-diol, 9,10-dihydro-, 9-acetate, trans- is used as a precursor for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .

Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its dihydrodiol group is of particular interest in the study of oxidative stress and cellular metabolism .

Medicine: In medicine, derivatives of this compound are being investigated for their potential therapeutic properties, including anti-cancer and anti-inflammatory activities. The compound’s ability to interact with biological molecules makes it a candidate for drug development .

Industry: In industry, Benzo(f)quinoline-9,10-diol, 9

Properties

CAS No.

103620-35-5

Molecular Formula

C15H13NO3

Molecular Weight

255.27 g/mol

IUPAC Name

[(9S,10S)-10-hydroxy-9,10-dihydrobenzo[f]quinolin-9-yl] acetate

InChI

InChI=1S/C15H13NO3/c1-9(17)19-13-7-5-10-4-6-12-11(3-2-8-16-12)14(10)15(13)18/h2-8,13,15,18H,1H3/t13-,15+/m0/s1

InChI Key

YBCWJSFBDWBPGT-DZGCQCFKSA-N

Isomeric SMILES

CC(=O)O[C@H]1C=CC2=C([C@@H]1O)C3=C(C=C2)N=CC=C3

Canonical SMILES

CC(=O)OC1C=CC2=C(C1O)C3=C(C=C2)N=CC=C3

Origin of Product

United States

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